Here are some examples of its use in synthesis:
-Bromobenzyl alcohol can participate in various organic reactions due to its functional groups:
It can undergo oxidation to form 4-bromobenzaldehyde, a useful intermediate in the synthesis of various other aromatic compounds [].
It can be efficiently trimethylsilylated using a specific catalyst, which introduces a silyl group (Si(CH3)3) that can be further manipulated in organic synthesis [].
4-Bromobenzyl alcohol is a benzyl alcohol derivative with the molecular formula C7H7BrO and a molecular weight of 187.034 g/mol . It is a solid at room temperature and appears as a white to off-white crystalline powder . The compound consists of a benzene ring substituted with a bromine atom at the para position and a hydroxymethyl group (-CH2OH) .
The chemical structure of 4-bromobenzyl alcohol features:
This compound belongs to the class of organic compounds known as benzyl alcohols, which are characterized by the phenylmethanol substructure .
While specific biological activities of 4-bromobenzyl alcohol are not extensively documented in the provided search results, it is important to note that benzyl alcohol derivatives often exhibit various biological properties. These may include:
Several methods can be employed to synthesize 4-bromobenzyl alcohol:
One specific synthesis route described in the search results involves a two-stage process:
Stage 1: Reaction of 4-bromobenzoic acid with 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane at 20°C for 12 hours under inert atmosphere.
Stage 2: Treatment with silica gel in methanol at 50°C for 3 hours .
This method reportedly yields 93% of the desired product.
4-Bromobenzyl alcohol finds applications in various fields:
Further research is needed to fully elucidate the interaction profile of 4-bromobenzyl alcohol with biological systems and other chemical entities.
4-Bromobenzyl alcohol shares structural similarities with several other compounds:
The uniqueness of 4-bromobenzyl alcohol lies in its specific combination of the bromine substituent at the para position and the hydroxymethyl group. This arrangement influences its reactivity, physical properties, and potential applications.
Compared to benzyl alcohol, 4-bromobenzyl alcohol exhibits:
The presence of bromine in 4-bromobenzyl alcohol, as opposed to other halogens in similar compounds, imparts unique characteristics:
Irritant